molecular formula C15H16N2O2S B7467875 4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine

4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine

Cat. No. B7467875
M. Wt: 288.4 g/mol
InChI Key: YTDWXPYAIRAFQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as PSB-603, and it is a potent and selective inhibitor of the dopamine transporter. The dopamine transporter is a protein that plays a crucial role in regulating the levels of dopamine in the brain. Therefore, PSB-603 has the potential to be used as a therapeutic agent for the treatment of various neurological disorders.

Mechanism of Action

The mechanism of action of PSB-603 involves the inhibition of the dopamine transporter. The dopamine transporter is responsible for reuptake of dopamine from the synaptic cleft, which regulates the levels of dopamine in the brain. By inhibiting the dopamine transporter, PSB-603 increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease, ADHD, and substance abuse disorders.
Biochemical and Physiological Effects:
PSB-603 has been shown to have several biochemical and physiological effects. Studies have shown that this compound increases the levels of dopamine in the brain, which can improve mood, attention, and motivation. Additionally, PSB-603 has been shown to have neuroprotective effects, which can protect the brain from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using PSB-603 in laboratory experiments include its potency and selectivity as a dopamine transporter inhibitor. Additionally, this compound has been extensively studied, which makes it a well-characterized tool for studying the dopamine system. However, the limitations of using PSB-603 in laboratory experiments include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for the research on PSB-603. One direction is to investigate the potential therapeutic applications of this compound for other neurological disorders, such as depression and anxiety. Another direction is to develop more potent and selective dopamine transporter inhibitors based on the structure of PSB-603. Additionally, further studies are needed to investigate the potential toxicity and long-term effects of PSB-603 in animal models and humans.

Synthesis Methods

The synthesis of 4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine involves several steps. The first step is the reaction between 2-pyridinecarboxaldehyde and 1-benzylpiperazine to form 2-[1-(benzyl)piperazin-2-yl]pyridine. This intermediate is then reacted with benzenesulfonyl chloride to form 4-[1-(benzenesulfonyl)piperazin-2-yl]pyridine. The final step involves the reaction of 4-[1-(benzenesulfonyl)piperazin-2-yl]pyridine with pyrrolidine to form 4-[1-(benzenesulfonyl)pyrrolidin-2-yl]pyridine.

Scientific Research Applications

PSB-603 has been extensively studied for its potential applications in the treatment of various neurological disorders. Studies have shown that this compound is a potent and selective inhibitor of the dopamine transporter, which makes it a promising candidate for the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance abuse disorders.

properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c18-20(19,14-5-2-1-3-6-14)17-12-4-7-15(17)13-8-10-16-11-9-13/h1-3,5-6,8-11,15H,4,7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTDWXPYAIRAFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(Benzenesulfonyl)pyrrolidin-2-yl]pyridine

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